molecular formula C10H11KNO5S B1593186 Potassium N-(acetoacetyl)sulfanilate CAS No. 70321-85-6

Potassium N-(acetoacetyl)sulfanilate

Cat. No.: B1593186
CAS No.: 70321-85-6
M. Wt: 296.36 g/mol
InChI Key: LJDMENMPENWFMN-UHFFFAOYSA-N
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Description

Potassium N-(acetoacetyl)sulfanilate, also known as Acetoacetsulfanilic acid potassium salt, is a chemical compound with the molecular formula C10H10NO5S.K . It has a molecular weight of 295.35 . It is also known by other systematic names such as BENZENESULFONIC ACID, 4-((1,3-DIOXOBUTYL)AMINO)-, POTASSIUM SALT (1:1), and POTASSIUM 4-((3-OXOBUTANOYL)AMINO)BENZENESULFONATE .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its stereochemistry being achiral . It has 0 defined stereocenters and 0 E/Z centers . The compound has no optical activity .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 295.35 . The compound is composed of a potassium ion (K+) and a complex anion (C10H10NO5S-) with respective molecular weights of 39.1 and 256.26 .

Mechanism of Action

The mechanism of action for Potassium N-(acetoacetyl)sulfanilate is not explicitly mentioned in the sources I found .

Safety and Hazards

While specific safety and hazard information for Potassium N-(acetoacetyl)sulfanilate is not available, general safety measures for handling chemicals should be followed. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using appropriate personal protective equipment .

Properties

CAS No.

70321-85-6

Molecular Formula

C10H11KNO5S

Molecular Weight

296.36 g/mol

IUPAC Name

potassium;4-(3-oxobutanoylamino)benzenesulfonate

InChI

InChI=1S/C10H11NO5S.K/c1-7(12)6-10(13)11-8-2-4-9(5-3-8)17(14,15)16;/h2-5H,6H2,1H3,(H,11,13)(H,14,15,16);

InChI Key

LJDMENMPENWFMN-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-].[K+]

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O.[K]

70321-85-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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